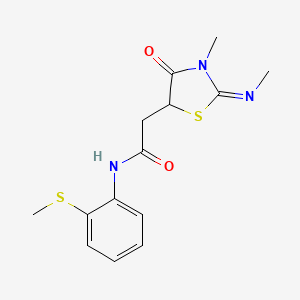
2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylsulfanylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylsulfanylphenyl)acetamide is a useful research compound. Its molecular formula is C14H17N3O2S2 and its molecular weight is 323.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylsulfanylphenyl)acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylsulfanylphenyl)acetamide
- Molecular Formula : C₇H₁₀N₂O₃S
- Molecular Weight : 202.23 g/mol
- CAS Number : 41306-29-0
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a variety of bacterial and fungal species. Studies have shown that it inhibits the growth of pathogens by disrupting cell membrane integrity and inhibiting essential metabolic pathways.
- Anticancer Properties : Research indicates that thiazolidine derivatives can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. The compound's ability to inhibit key enzymes involved in cancer cell proliferation has been documented.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of related thiazolidine compounds reported minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against various pathogens, indicating potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .
| Pathogen | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| E. coli | 10.7 | 21.4 |
| S. aureus | 15.0 | 30.0 |
| C. albicans | 20.0 | 40.0 |
Anticancer Activity
In vitro studies have demonstrated the compound's ability to inhibit melanin production in B16F10 melanoma cells, showcasing its potential as an anti-melanogenic agent . The compound's IC50 values for tyrosinase inhibition were significantly lower than those of standard inhibitors like kojic acid, suggesting a stronger efficacy.
Case Study: Inhibition of Melanin Production
In experiments with B16F10 cells:
- Compound Concentration : Various concentrations (0, 5, 10, 20 µM)
- Results : Significant reduction in melanin production was observed at concentrations above 10 µM.
Cytotoxicity Assessment
The cytotoxic effects of the compound were evaluated using MTT assays on B16F10 cells:
- Non-cytotoxic Range : Up to 20 µM showed no significant cytotoxicity.
- Cytotoxic Effects : At concentrations above this threshold, a concentration-dependent increase in cytotoxicity was noted.
Summary of Findings
The biological activity of this compound indicates promising potential as an antimicrobial and anticancer agent. Its mechanisms involve disruption of microbial cell functions and induction of apoptosis in cancer cells.
属性
IUPAC Name |
2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c1-15-14-17(2)13(19)11(21-14)8-12(18)16-9-6-4-5-7-10(9)20-3/h4-7,11H,8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILIDAIWUBQGAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














